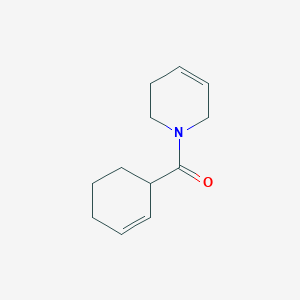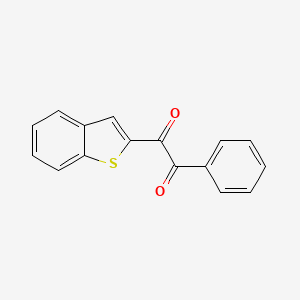
2-Benzyl-1-chloro-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1-chloro-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a benzyl group, a chlorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-chloro-4-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 4-chlorotoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advancements in catalyst design and process engineering have improved the efficiency and sustainability of industrial production methods .
化学反応の分析
Types of Reactions
2-Benzyl-1-chloro-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the formation of phenols or amines.
Oxidation: The benzylic position can be oxidized to form benzyl alcohols or benzaldehydes.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) is used for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives such as 2-benzyl-1-chloro-4-methyl-5-nitrobenzene.
Halogenation: Formation of dihalogenated products like 2-benzyl-1,4-dichloro-4-methylbenzene.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
科学的研究の応用
2-Benzyl-1-chloro-4-methylbenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-Benzyl-1-chloro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to form various derivatives with different chemical and biological properties .
類似化合物との比較
Similar Compounds
1-Chloro-4-methylbenzene (p-Chlorotoluene): Similar structure but lacks the benzyl group.
2-Chlorotoluene: Similar structure but lacks the benzyl group and has the chlorine atom in a different position.
Benzyl Chloride: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
The combination of these substituents allows for a wide range of chemical transformations and interactions with various molecular targets .
特性
CAS番号 |
75278-76-1 |
|---|---|
分子式 |
C14H13Cl |
分子量 |
216.70 g/mol |
IUPAC名 |
2-benzyl-1-chloro-4-methylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChIキー |
GFCSYVAWZRQGEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


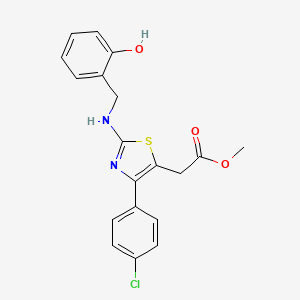
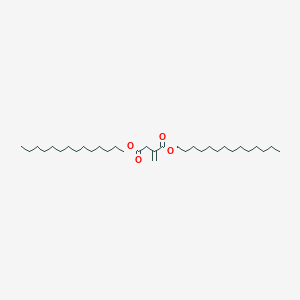

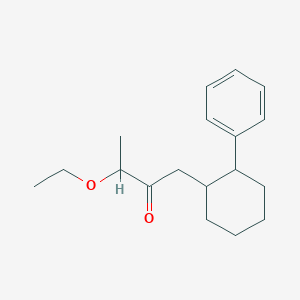
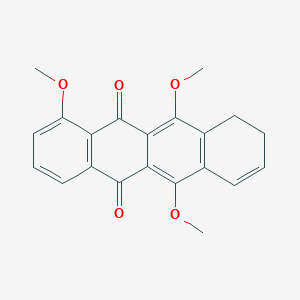
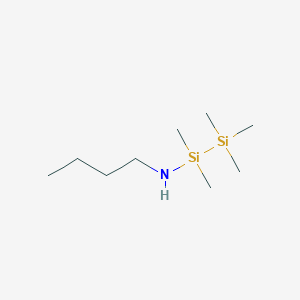
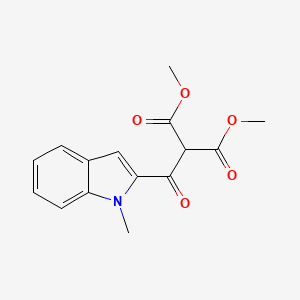
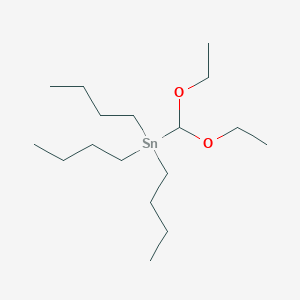
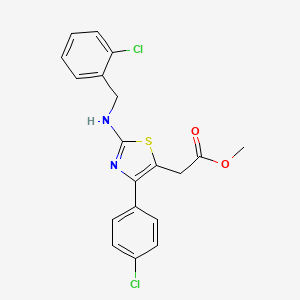
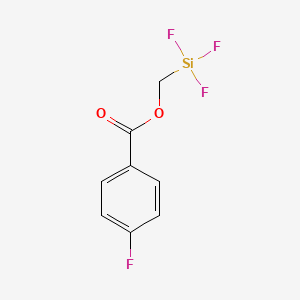
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)
